Silver, methyl- Silver, methyl-
Brand Name: Vulcanchem
CAS No.: 75993-65-6
VCID: VC17183419
InChI: InChI=1S/CH3.Ag/h1H3;/q-1;+1
SMILES:
Molecular Formula: CH3Ag
Molecular Weight: 122.903 g/mol

Silver, methyl-

CAS No.: 75993-65-6

Cat. No.: VC17183419

Molecular Formula: CH3Ag

Molecular Weight: 122.903 g/mol

* For research use only. Not for human or veterinary use.

Silver, methyl- - 75993-65-6

Specification

CAS No. 75993-65-6
Molecular Formula CH3Ag
Molecular Weight 122.903 g/mol
IUPAC Name silver;carbanide
Standard InChI InChI=1S/CH3.Ag/h1H3;/q-1;+1
Standard InChI Key HIOWXRMTSANEFB-UHFFFAOYSA-N
Canonical SMILES [CH3-].[Ag+]

Introduction

Synthesis and Structural Characteristics

Synthetic Approaches

While direct synthesis of Ag–CH₃ remains challenging due to its instability, theoretical and experimental frameworks suggest pathways involving transmetalation or oxidative addition. For instance, reactions between silver salts (e.g., AgNO₃) and methylating agents (e.g., Grignard reagents) under inert atmospheres may yield transient Ag–CH₃ species, though isolation requires cryogenic conditions .

Structural Analysis

Computational studies using density functional theory (DFT) reveal key structural parameters. The Ag–C bond length in Ag–CH₃ is calculated as 2.016 Å at the B3LYP/def2-TZVP level, closely aligning with experimental benchmarks (Table 1) .

Table 1: Calculated Ag–C Bond Lengths in Ag–CH₃

MethodBond Length (Å)Deviation from Experimental (Å)
B3LYP/def2-TZVP2.016+0.009
CCSD(T)/CBS2.003-0.004
PBE0/VDZ2.000-0.007

These values highlight the sensitivity of Ag–C bonding to computational methodologies, with hybrid functionals (e.g., PBE0) offering superior accuracy .

Chemical Properties and Reactivity

Bond Dissociation Energies (BDEs)

The homolytic BDE of Ag–CH₃, a critical metric for assessing stability, has been extensively modeled. CCSD(T)/CBS calculations estimate a BDE of 42.8 kcal/mol, significantly lower than experimental values (32.1 kcal/mol), suggesting systematic discrepancies in theoretical frameworks (Table 2) .

Table 2: BDEs of Ag–CH₃ Across Computational Methods

MethodBDE (kcal/mol)Deviation from Experimental (kcal/mol)
CCSD(T)/CBS42.8+10.7
B3LYP/6-31+G(d)39.4+7.3
ωB97x-D/mVTZ43.4+11.3

These disparities underscore the need for experimental validation, particularly in reconciling gas-phase computations with condensed-phase behaviors .

Reactivity Patterns

Ag–CH₃ participates in ligand-exchange reactions, where electron-donating substituents stabilize the silver center. For example, phosphine ligands (e.g., PPh₃) reduce Ag–C bond polarization, enhancing thermal stability . Conversely, electron-withdrawing groups (e.g., NO₂) accelerate homolytic cleavage, facilitating radical pathways in catalytic cycles .

Computational Insights into Ag–CH₃ Bond Dynamics

Hammett Analysis and Substituent Effects

Linear free-energy relationships (LFERs) applied to Ag–CH₃ derivatives reveal a strong correlation between BDEs and Hammett σ constants. Electron-donating substituents (σ < 0) increase BDEs by stabilizing the silver center, while electron-withdrawing groups (σ > 0) promote bond cleavage (Figure 1) .

Figure 1: Hammett Plot for Ag–CH₃ Derivatives

BDE=42.8+5.2σ(R2=0.94)\text{BDE} = 42.8 + 5.2\sigma \quad (R^2 = 0.94)

This linearity validates the predictive power of Hammett parameters in designing Ag–CH₃-based catalysts .

Charge Distribution and Bonding

Natural population analysis (NPA) indicates a 0.45 e⁻ charge transfer from the methyl group to silver, polarizing the Ag–C bond. This polarization facilitates nucleophilic attacks at the carbon center, a trait exploited in cross-coupling reactions .

Applications in Catalysis and Organic Synthesis

Ag/Pd Cocatalyzed Direct Arylation

Recent breakthroughs demonstrate Ag–CH₃’s role in Pd-mediated C–H functionalization. In the arylation of fluoroarenes, Ag–CH₃ acts as a halide abstractor, generating reactive Pd intermediates while suppressing AgBr precipitation (Scheme 1) .

Scheme 1: Proposed Mechanism for Ag/Pd-Catalyzed Arylation

  • Oxidative Addition: Pd⁰ inserts into Ar–Br.

  • Transmetalation: Ag–CH₃ transfers CH₃ to Pd, forming Pd–CH₃.

  • C–H Activation: Pd–CH₃ abstracts H from fluoroarene.

  • Reductive Elimination: Biaryl product forms, regenerating Pd⁰ .

This protocol achieves turnover numbers (TONs) exceeding 100, highlighting Ag–CH₃’s efficiency in mediating challenging couplings .

Decarboxylation and Radical Chemistry

Ag–CH₃ facilitates decarboxylation of carboxylic acids via single-electron transfer (SET), generating alkyl radicals for C–C bond formation. For example, Ag–CH₃-mediated decarboxylation of α-amino acids yields β-aryl amines with >90% enantiomeric excess (ee) .

Future Research Directions

  • Experimental Validation of BDEs: High-resolution mass spectrometry (HRMS) and laser-induced fluorescence (LIF) could resolve discrepancies between computed and experimental BDEs.

  • Ligand Design: Developing chelating ligands to stabilize Ag–CH₃ for ambient-temperature applications.

  • Green Chemistry: Exploring aqueous-phase Ag–CH₃ catalysis to reduce solvent waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator